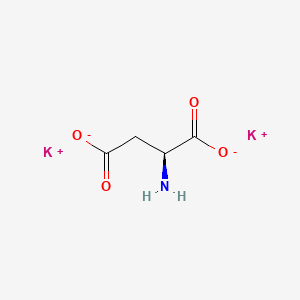

PotassiumL-AspartatehemiHydrate

Description

L-Aspartate as a Core Metabolite in Universal Biochemical Processes

L-aspartate functions as a central hub in metabolism, bridging carbohydrate and amino acid metabolic pathways. nih.gov Its significance is underscored by its role as a precursor for the biosynthesis of several other amino acids, nucleotides, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). encyclopedia.pubnih.gov In plants and microorganisms, L-aspartate is the starting point for the synthesis of essential amino acids for humans, including methionine, threonine, lysine (B10760008), and isoleucine. encyclopedia.pubwikipedia.org

One of its most critical roles is its participation in the malate-aspartate shuttle. mdpi.combiologyonline.com This shuttle is a vital mechanism for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation and ATP generation. nih.gov The shuttle relies on the ready interconversion between aspartate and oxaloacetate. wikipedia.orgbiologyonline.com L-aspartate is also a key metabolite in the urea (B33335) cycle, where it donates a nitrogen atom for the formation of argininosuccinate, a crucial step in the detoxification of ammonia (B1221849). patsnap.commdpi.combiologyonline.com

Furthermore, L-aspartate is integral to gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. mdpi.combiologyonline.com L-aspartate delivered from the mitochondria to the cytosol can be converted to oxaloacetate, which is then a substrate for gluconeogenesis. mdpi.com

Table 1: Key Biochemical Pathways Involving L-Aspartate

| Biochemical Pathway | Role of L-Aspartate | Key Outcome |

|---|---|---|

| Amino Acid Synthesis | Precursor | Formation of threonine, methionine, lysine, isoleucine, and asparagine. encyclopedia.pubwikipedia.org |

| Malate-Aspartate Shuttle | Carrier of reducing equivalents | Transports cytosolic NADH into mitochondria for ATP production. nih.govmdpi.com |

| Urea Cycle | Nitrogen donor | Detoxification of ammonia by converting it to urea. patsnap.commdpi.combiologyonline.com |

| Nucleotide Synthesis | Precursor | Contributes to the de novo synthesis of purines and pyrimidines. encyclopedia.pubnih.govbiologyonline.com |

| Gluconeogenesis | Carbon source | Converted to oxaloacetate for glucose synthesis. mdpi.combiologyonline.com |

Overview of L-Aspartate's Multifaceted Roles in Cellular Biochemistry

The influence of L-aspartate extends to a multitude of fundamental cellular functions. It is one of the 22 proteinogenic amino acids, meaning it is directly incorporated into proteins during translation. wikipedia.org The polar, negatively charged nature of the aspartate residue influences protein folding and the formation of active sites in enzymes. biologyonline.combmbreports.org

In the nervous system, L-aspartate can function as an excitatory neurotransmitter. patsnap.commdpi.com It is also a precursor for the synthesis of other neurotransmitters, such as glutamate (B1630785). patsnap.com

L-aspartate is essential for cell proliferation and survival, a fact demonstrated in numerous studies. nih.govmdpi.combmbreports.org This is largely due to its indispensable role in the synthesis of proteins and nucleotides (the building blocks of DNA and RNA), which are required for cell growth and division. mdpi.combmbreports.org It also plays a role in maintaining the intracellular redox balance through the malate-aspartate shuttle. mdpi.com

In specific research contexts, Potassium L-aspartate is utilized in electrophysiological studies. For instance, it is used in pipette solutions for patch-clamp experiments to maintain intracellular potassium levels, which is crucial for studying ion channel function. wikipedia.org

Table 2: Cellular Functions of L-Aspartate

| Cellular Function | Specific Role of L-Aspartate | Significance |

|---|---|---|

| Protein Synthesis | Building block (amino acid) | Constituent of proteins, essential for structure and function of enzymes and tissues. encyclopedia.pubmdpi.com |

| Neurotransmission | Excitatory neurotransmitter and precursor | Involved in nerve signal transmission. patsnap.commdpi.com |

| Cell Proliferation | Substrate for nucleotide and protein synthesis | Essential for cell growth, division, and survival. mdpi.combmbreports.org |

| Redox Balance | Component of the malate-aspartate shuttle | Maintains the NAD+/NADH ratio between cytosol and mitochondria. mdpi.com |

| Metabolic Regulation | Precursor to asparagine | Asparagine, synthesized from aspartate, is involved in signaling pathways that regulate cell growth. mdpi.combmbreports.org |

Properties

CAS No. |

7259-25-8 |

|---|---|

Molecular Formula |

C8H14K2N2O9 |

Molecular Weight |

360.40 g/mol |

IUPAC Name |

dipotassium;bis((2S)-2-amino-4-hydroxy-4-oxobutanoate);hydrate |

InChI |

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1 |

InChI Key |

YKZPPPNXRZHVGX-PXYKVGKMSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] |

Related CAS |

56-84-8 (Parent) |

Origin of Product |

United States |

Biosynthesis of L Aspartate

Enzymatic Pathways of L-Aspartate Synthesis

The primary route for L-aspartate synthesis in many organisms is through the transamination of oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. This reaction is primarily catalyzed by the enzyme aspartate aminotransferase.

The catalytic mechanism of AST is a classic example of a Ping-Pong Bi-Bi mechanism, which occurs in two distinct half-reactions. wikipedia.orgnih.gov

First Half-Reaction:

Transaldimination: The first step involves the formation of an external aldimine. The amino group of the incoming substrate, L-aspartate, displaces the ε-amino group of a lysine (B10760008) residue (Lys258) in the enzyme's active site, which is initially bound to the PLP cofactor as an internal aldimine. wikipedia.orgebi.ac.uk This occurs through a nucleophilic attack by the amino group of aspartate. wikipedia.org

Quinonoid Intermediate Formation: A proton is then abstracted from the α-carbon of L-aspartate by the ε-amino group of Lys258, leading to the formation of a quinonoid intermediate. wikipedia.orgebi.ac.uk This intermediate is stabilized by the electron-withdrawing capacity of the protonated pyridine (B92270) ring of the PLP cofactor. nih.govebi.ac.uk

Ketimine Formation and Hydrolysis: The quinonoid intermediate is reprotonated at the C4' position of the cofactor, forming a ketimine intermediate. ebi.ac.uk This is followed by hydrolysis, which releases the first product, oxaloacetate, and leaves the amino group on the cofactor, converting it to pyridoxamine (B1203002) phosphate (B84403) (PMP). ebi.ac.ukproteopedia.org

Second Half-Reaction: The second half-reaction is essentially the reverse of the first, with the second substrate, α-ketoglutarate, entering the active site.

α-ketoglutarate binds to the enzyme-PMP complex.

A ketimine intermediate is formed between α-ketoglutarate and PMP.

A proton transfer occurs, forming a quinonoid intermediate.

This is followed by another proton transfer and the formation of an external aldimine with the α-amino group of what is now L-glutamate.

Finally, the ε-amino group of Lys258 attacks this external aldimine, releasing the second product, L-glutamate, and regenerating the internal aldimine with the PLP cofactor, returning the enzyme to its initial state. wikipedia.org

The active site of AST contains specific residues that play crucial roles in substrate binding and catalysis. For instance, the carboxylate groups of the aspartate substrate are stabilized by the guanidinium (B1211019) groups of arginine residues (Arg386 and Arg292). wikipedia.orgnih.gov

The biosynthesis of L-aspartate is intrinsically linked to the reversible transamination of oxaloacetate. nih.govslideshare.net In this reaction, L-glutamate serves as the primary amino group donor. wikipedia.orgreactome.org The reaction, catalyzed by aspartate aminotransferase, is represented by the following equilibrium:

L-Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + L-Aspartate wikipedia.orgreactome.orgdroracle.ai

This reversibility is crucial for metabolic flexibility, allowing the direction of the reaction to be dictated by the cellular concentrations of the substrates and products. reactome.org When there is a high concentration of oxaloacetate and L-glutamate, the reaction proceeds towards the synthesis of L-aspartate. Conversely, when L-aspartate and α-ketoglutarate are abundant, the reaction can proceed in the reverse direction to generate L-glutamate and oxaloacetate. scispace.com This interconversion provides a direct link between amino acid metabolism and the central carbon metabolic pathway of the TCA cycle. nih.govnih.gov

| Reactants | Products | Enzyme |

| L-Glutamate | α-Ketoglutarate | Aspartate Aminotransferase (AST) |

| Oxaloacetate | L-Aspartate |

Precursor Molecules and Metabolic Interconnections

The synthesis of L-aspartate is deeply embedded within the central metabolic framework of the cell, drawing its primary precursor from the tricarboxylic acid (TCA) cycle and serving as a progenitor for numerous other essential biomolecules.

The direct precursor for the carbon skeleton of L-aspartate is oxaloacetate, a key intermediate of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netnih.gov The TCA cycle is a central metabolic hub responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. wikipedia.org The synthesis of L-aspartate from oxaloacetate represents a significant cataplerotic reaction, which is a process that removes intermediates from the TCA cycle for biosynthetic purposes. nih.govwikipedia.org To maintain the integrity of the TCA cycle, the oxaloacetate that is siphoned off for L-aspartate synthesis must be replenished through anaplerotic reactions. wikipedia.org This intimate connection highlights the critical role of L-aspartate biosynthesis in balancing cellular energy production and biosynthetic needs. nih.govnih.gov

L-aspartate is a foundational molecule for the "aspartate family" of amino acids. researchgate.netnih.govlibretexts.org In plants and bacteria, L-aspartate serves as the common precursor for the biosynthesis of several essential amino acids, including:

Lysine researchgate.netnih.gov

Threonine researchgate.netnih.gov

Methionine researchgate.netnih.gov

Isoleucine (which is derived from threonine) researchgate.netnih.gov

The initial step in these pathways is the phosphorylation of L-aspartate by the enzyme aspartate kinase. nih.govmdpi.com Furthermore, L-aspartate is a precursor for the synthesis of asparagine, a reaction catalyzed by asparagine synthetase. libretexts.orgsmpdb.ca Beyond amino acids, L-aspartate is also a crucial building block in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental components of DNA and RNA. nih.govnih.gov It also contributes to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov

| L-Aspartate Derived Molecules | Metabolic Pathway |

| Lysine, Threonine, Methionine, Isoleucine | Aspartate Family Amino Acid Biosynthesis |

| Asparagine | Asparagine Synthesis |

| Purines and Pyrimidines | Nucleotide Biosynthesis |

| Nicotinamide Adenine Dinucleotide (NAD) | NAD Biosynthesis |

Regulation of L-Aspartate Biosynthesis Pathways

The biosynthesis of L-aspartate and its subsequent conversion into other essential molecules are tightly regulated to meet the metabolic demands of the cell and prevent the wasteful overproduction of metabolites.

In many organisms, the primary control point for the aspartate family of amino acids is the enzyme aspartate kinase. nih.gov This enzyme is often subject to feedback inhibition by the end-products of the pathway, namely lysine and threonine. nih.govoup.com This means that when the cellular concentrations of lysine or threonine are high, they bind to aspartate kinase and inhibit its activity, thus reducing the flow of L-aspartate into this biosynthetic pathway.

Another level of regulation occurs at the level of L-aspartate oxidase, which is the first enzyme in the pathway for NAD(P)+ biosynthesis. nih.gov Studies have shown that the activity of L-aspartate oxidase can be influenced by metabolites such as NADP+ and ATP. nih.gov Overexpression of L-aspartate oxidase can lead to an accumulation of NADP+, indicating that the regulation of this enzyme plays a role in controlling the flux of L-aspartate towards NADP+ synthesis. nih.gov The synthesis of L-aspartate itself, being a reversible reaction catalyzed by aspartate aminotransferase, is also regulated by the relative concentrations of its substrates and products. nih.gov

Feedback Inhibition Mechanisms and Allosteric Control

Feedback inhibition is a primary regulatory strategy where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. In the biosynthesis of amino acids derived from aspartate, such as lysine, threonine, methionine, and isoleucine, the key enzymes are subject to allosteric control. nih.govnih.gov Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity.

A classic example of allosteric regulation in a pathway involving aspartate is observed in the enzyme Aspartate transcarbamoylase (ATCase) , which catalyzes the first committed step in pyrimidine biosynthesis. aklectures.comproteopedia.org ATCase is allosterically inhibited by the final product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), and activated by adenosine (B11128) triphosphate (ATP), a purine nucleotide. aklectures.comnih.gov This ensures a proper balance between purine and pyrimidine synthesis.

The enzyme exists in two main conformational states: a low-activity, low-substrate-affinity "tense" (T) state and a high-activity, high-substrate-affinity "relaxed" (R) state. proteopedia.orgnih.gov

Inhibition by CTP: The binding of CTP to the allosteric sites stabilizes the T state, thereby decreasing the enzyme's activity and slowing down the pyrimidine synthesis pathway when its end product is abundant. aklectures.comproteopedia.org

Activation by ATP: Conversely, high levels of ATP, indicating an abundance of purines, bind to the same allosteric sites and stabilize the R state, increasing the enzyme's activity to produce more pyrimidines. nih.gov

Recent studies have revealed that the allosteric regulation of E. coli ATCase is more complex than previously understood. The presence of divalent cations like Mg²⁺ can influence the effects of these nucleotide regulators. For instance, in the presence of physiological concentrations of Mg²⁺, CTP does not significantly inhibit the enzyme unless uridine (B1682114) triphosphate (UTP) is also present. The true allosteric activator appears to be a combination of a divalent cation with ATP or both ATP and GTP. acs.org

Another critical regulated enzyme is Aspartate kinase (AK) , which catalyzes the first step in the pathway leading to threonine, methionine, and lysine. nih.govwikipedia.org In many microorganisms and plants, different isozymes of AK are subject to feedback inhibition by one or more of these end-product amino acids. wikipedia.org For example, in Escherichia coli, three separate AK isozymes (thrA, metL, and lysC) are independently regulated by threonine, methionine, and lysine, respectively. wikipedia.org This allows the cell to independently control the synthesis of each amino acid. wikipedia.org In Saccharomyces cerevisiae, the AK encoded by the HOM3 gene is subject to feedback inhibition by threonine. asm.orgasm.org Mutations that reduce this sensitivity can lead to an overproduction and accumulation of threonine. asm.orgasm.orgnih.gov

| Enzyme | Organism Example | Allosteric Activator(s) | Allosteric Inhibitor(s) | Regulatory Mechanism |

|---|---|---|---|---|

| Aspartate Transcarbamoylase (ATCase) | Escherichia coli | ATP, ATP + GTP (with Mg²⁺) | CTP, CTP + UTP (with Mg²⁺) | Activators stabilize the high-activity R state; inhibitors stabilize the low-activity T state to balance purine and pyrimidine pools. proteopedia.orgnih.govacs.org |

| Aspartate Kinase (AK) | Escherichia coli | None typically described | Lysine, Threonine, Methionine (on different isozymes) | End products of the pathway inhibit the first committed step, preventing their over-accumulation. wikipedia.org |

| Aspartate Kinase (Hom3) | Saccharomyces cerevisiae | None | Threonine | Threonine binding to the allosteric site reduces enzyme activity, controlling the flux into the aspartate-derived amino acid pathway. asm.orgnih.gov |

Transcriptional and Post-Translational Regulatory Modalities

Beyond allosteric control, the biosynthesis of L-aspartate and its derivatives is regulated at the levels of gene transcription and post-translational modification, providing additional layers of control.

Transcriptional Regulation involves controlling the expression of the genes that encode biosynthetic enzymes. The synthesis of these enzymes can be repressed when the end products of the pathway are abundant. For instance, in E. coli, the expression of the lysC gene, which encodes one of the aspartate kinase isozymes, can be repressed by high concentrations of its end-product, lysine. wikipedia.org Similarly, in plants, the expression of genes encoding enzymes in the aspartate family pathway is often suppressed during periods of energy deprivation, such as those induced by abiotic stress, to conserve energy. nih.gov This is part of a broader regulatory program that shifts cellular resources from anabolic (biosynthetic) to catabolic (energy-generating) processes. nih.gov Transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs) in eukaryotes, play a role in regulating the expression of genes involved in amino acid and lipid metabolism, linking these pathways.

Post-Translational Modification (PTM) refers to the covalent modification of proteins after their synthesis, which can alter their activity, stability, or localization. wikipedia.orgbionity.com PTMs expand the functional diversity of the proteome. thermofisher.com Common PTMs include phosphorylation, acetylation, methylation, and glycosylation. thermofisher.comnews-medical.net For example, studies of the enzyme aspartate aminotransferase from Sulfolobus solfataricus have identified post-translational modifications. nih.gov Using mass spectrometry, researchers detected that specific lysine residues in the enzyme were partially converted to their N-epsilon-methyl derivatives. nih.gov While the precise functional consequence of this specific methylation is an area of ongoing research, PTMs like methylation are known to play significant roles in regulating enzyme function. news-medical.net Another form of PTM is deamidation, the conversion of an asparagine residue to aspartic acid, which can alter a protein's structure and function. bionity.comnih.gov

| Regulatory Modality | Example | Description | Cellular Impact |

|---|---|---|---|

| Transcriptional Repression | Repression of lysC gene in E. coli | High intracellular concentrations of lysine lead to the decreased transcription of the gene for the lysine-sensitive aspartate kinase isozyme. wikipedia.org | Conserves cellular resources by halting the production of a biosynthetic enzyme when its end product is plentiful. |

| Post-Translational Modification (Methylation) | Methylation of Aspartate Aminotransferase in S. solfataricus | Specific lysine residues on the enzyme are modified by the addition of a methyl group. nih.gov | Potentially alters the enzyme's catalytic activity, stability, or interactions with other molecules, providing a rapid fine-tuning mechanism. |

| Post-Translational Modification (Deamidation) | Conversion of Asparagine to Aspartic Acid | The side chain of an asparagine residue within a protein is chemically converted to that of aspartic acid. bionity.comnih.gov | Can induce conformational changes that affect protein structure, stability, and overall function. nih.gov |

Prebiotic Synthesis of Aspartate and Origins of Life Contexts

The central role of aspartate in modern metabolism suggests it may have been a key molecule in the origins of life. nih.gov Aspartate is a nodal metabolite, serving as a precursor for the synthesis of 25-50% of amino acids in autotrophic prokaryotes and for all nucleotides. nih.gov This has led researchers to investigate its potential synthesis under prebiotic conditions on the early Earth.

A significant challenge for the prebiotic synthesis of aspartate is the instability of its direct precursor, oxaloacetate, which readily decomposes. nih.govmdpi.com However, recent research has shown that plausible prebiotic pathways could have overcome this instability. nih.govmdpi.comresearchgate.net Studies demonstrate that the transamination of oxaloacetate can be achieved non-enzymatically using pyridoxamine, a plausible prebiotic cofactor, supported by metal ion catalysis (e.g., Cu²⁺). nih.govmdpi.comresearchgate.net This reaction can produce aspartate with significant yields (around 5%) in as little as one hour and operates across a wide range of pH, temperature, and pressure conditions relevant to early Earth environments. nih.govmdpi.com

This suggests that protometabolic pathways, which foreshadow modern biological metabolism, could have synthesized key metabolites like aspartate before the advent of complex enzymes. nih.govmdpi.com The ability to form aspartate from simpler precursors like oxaloacetate, an intermediate of the citric acid cycle, supports "metabolism-first" hypotheses for the origin of life. wikipedia.orgacs.org These hypotheses propose that self-sustaining networks of chemical reactions emerged before the development of genetic polymers like RNA and DNA. acs.orgwikipedia.org The formation of aspartate would have been a critical step, providing a building block for the eventual synthesis of the first proteins and nucleic acids. nih.gov

| Precursor | Catalyst/Cofactor | Key Finding | Significance for Origins of Life |

|---|---|---|---|

| Oxaloacetate | Pyridoxamine + Cu²⁺ | Achieves ~5% yield of aspartate within 1 hour, offsetting the instability of oxaloacetate. nih.govmdpi.com | Demonstrates a plausible non-enzymatic pathway for aspartate synthesis on the early Earth, supporting protometabolism theories. |

| Oxaloacetate | Metal ions (e.g., Fe³⁺, Al³⁺) + Pyridoxal | These combinations are shown to catalyze transamination reactions between ketoacids and amino acids under mild conditions. acs.org | Highlights the potential role of common metal ions and simple organic cofactors in establishing early metabolic networks. |

Metabolic Fates and Derivative Pathways of L Aspartate

L-Aspartate in Amino Acid Biosynthesis

L-aspartate is the common precursor for a family of amino acids, some of which are essential for humans and must be obtained through diet. wikipedia.orgnih.gov This family includes methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.orgnih.govwikipedia.orgresearchgate.net Furthermore, L-aspartate is a direct precursor for the synthesis of asparagine and participates in the formation of arginine. nih.govsmpdb.cawikipedia.org

Synthesis of Methionine, Threonine, Isoleucine, and Lysine

In plants and microorganisms, the biosynthetic pathway for methionine, threonine, isoleucine, and lysine begins with the phosphorylation of L-aspartate by the enzyme aspartokinase. wikipedia.orgnih.gov This initial step is a key regulatory point in the pathway. wikipedia.org The resulting aspartyl-phosphate is then reduced to aspartate-semialdehyde, a common intermediate for these amino acids. wikipedia.orgyoutube.com

From aspartate-semialdehyde, the pathway branches. For the synthesis of lysine, a condensation reaction with pyruvate occurs, initiating the diaminopimelate (DAP) pathway. wikipedia.orgyoutube.com For threonine and methionine synthesis, aspartate-semialdehyde is further reduced to homoserine. Threonine is then synthesized from homoserine. wikipedia.org Isoleucine biosynthesis subsequently utilizes threonine as a precursor. wikipedia.org Methionine synthesis also originates from homoserine through a separate branch of the pathway. wikipedia.org

| Amino Acid | Precursor | Key Pathway/Enzyme |

| Methionine | L-Aspartate (via Homoserine) | Aspartate Pathway |

| Threonine | L-Aspartate (via Homoserine) | Aspartate Pathway, Threonine Synthase |

| Isoleucine | L-Aspartate (via Threonine) | Aspartate Pathway |

| Lysine | L-Aspartate | Diaminopimelate (DAP) Pathway, Dihydrodipicolinate Synthase |

Formation of Asparagine and Arginine

The synthesis of asparagine is a direct amidation of L-aspartate. wikipedia.org This reaction is catalyzed by asparagine synthetase, which transfers an amide group from glutamine to L-aspartate in an ATP-dependent manner. nih.govsmpdb.ca

L-aspartate plays a crucial role in the urea (B33335) cycle, which is linked to the synthesis of arginine. nih.gov In the urea cycle, L-aspartate provides the second nitrogen atom for the formation of urea by condensing with citrulline to form argininosuccinate. nih.govpearson.comnih.gov This reaction is catalyzed by argininosuccinate synthetase. nih.govnih.gov Subsequently, the enzyme argininosuccinase cleaves argininosuccinate to produce arginine and fumarate. nih.govpearson.com The fumarate produced can then be converted back to oxaloacetate, linking the urea cycle to the citric acid cycle in what is known as the aspartate-argininosuccinate shunt. nih.gov

L-Aspartate in Nucleotide Metabolism

L-aspartate is an essential contributor to the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.govmdpi.com

Purine Biosynthesis (e.g., Inosine Monophosphate)

During the de novo synthesis of purines, L-aspartate provides one of the nitrogen atoms (N1) to the purine ring. nih.gov The pathway begins with ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). nih.govtaylorandfrancis.comreactome.org

The incorporation of the nitrogen atom from L-aspartate occurs in a multi-step process. Specifically, the amino group of aspartate is added to an intermediate in the pathway, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), in a reaction that ultimately leads to the formation of IMP. youtube.com This process requires energy in the form of GTP. nih.gov

| Nucleotide Base | Atom Contribution from L-Aspartate | Key Intermediate |

| Purines | N1 atom of the purine ring | Inosine Monophosphate (IMP) |

Pyrimidine Biosynthesis Integration

In pyrimidine biosynthesis, the contribution of L-aspartate is even more substantial, as it provides three carbon atoms (C4, C5, C6) and one nitrogen atom (N1) of the pyrimidine ring. nih.govmdpi.com The pathway commences with the synthesis of carbamoyl phosphate (B84403). libretexts.orgdavuniversity.org The enzyme aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with L-aspartate to form N-carbamoylaspartate. mdpi.comlibretexts.orgdavuniversity.org This is a committed and highly regulated step in the pyrimidine synthesis pathway. libretexts.orguwec.edu A series of subsequent reactions, including ring closure and oxidation, leads to the formation of orotate, which is then converted to the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). libretexts.orgdavuniversity.org

L-Aspartate in Energy Metabolism

L-aspartate is intimately linked with central energy metabolism through its relationship with oxaloacetate, a key intermediate of the citric acid cycle. patsnap.comlibretexts.org This connection allows L-aspartate to participate in several crucial energy-related pathways.

The reversible transamination of L-aspartate to oxaloacetate, catalyzed by aspartate aminotransferase, provides a direct link between amino acid metabolism and the citric acid cycle. wikipedia.org This allows the carbon skeleton of L-aspartate to be used for energy production through oxidation in the citric acid cycle. patsnap.com

Furthermore, L-aspartate is a key component of the malate-aspartate shuttle. smpdb.canih.gov This shuttle is essential for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation and ATP generation. mdpi.comwikipedia.org In this shuttle, oxaloacetate in the cytoplasm is reduced to malate, which is then transported into the mitochondria. Inside the mitochondria, malate is re-oxidized to oxaloacetate, which is then transaminated to aspartate. Aspartate is then transported back to the cytoplasm, where it is converted back to oxaloacetate, completing the cycle. libretexts.org

| Metabolic Pathway | Role of L-Aspartate | Key Intermediates |

| Citric Acid Cycle | Anaplerotic (replenishes intermediates) and Cataplerotic (provides precursors) | Oxaloacetate |

| Malate-Aspartate Shuttle | Transport of reducing equivalents (NADH) into mitochondria | Malate, Oxaloacetate |

| Gluconeogenesis | Provides carbon skeleton for glucose synthesis | Oxaloacetate, Phosphoenolpyruvate |

The Malate-Aspartate Shuttle and Cellular Redox Balance

The malate-aspartate shuttle is a crucial biochemical system for translocating electrons produced during glycolysis across the impermeable inner mitochondrial membrane for oxidative phosphorylation. wikipedia.org This process is essential because the inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated in the cytosol during glycolysis. wikipedia.org The shuttle ensures that the reducing equivalents from cytosolic NADH are efficiently used for ATP synthesis in the mitochondria, thereby maintaining the cellular redox balance.

The key function of this shuttle is purely redox: NADH in the cytosol is oxidized to NAD+, and NAD+ in the mitochondrial matrix is reduced to NADH. wikipedia.org The regenerated cytosolic NAD+ can then participate in another round of glycolysis, while the mitochondrial NADH delivers its electrons to the electron transport chain to fuel ATP synthesis. wikipedia.org

The shuttle involves two key antiporters and isoenzymes of malate dehydrogenase and aspartate aminotransferase located in the cytosol and mitochondrial matrix. wikipedia.orgresearchgate.net

Components of the Malate-Aspartate Shuttle:

| Component | Location | Function |

| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.org |

| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate to oxaloacetate. wikipedia.org |

| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate to aspartate. wikipedia.org |

| Malate-α-ketoglutarate antiporter | Inner Mitochondrial Membrane | Imports malate from the cytosol into the matrix and exports α-ketoglutarate from the matrix to the cytosol. wikipedia.org |

| Glutamate-aspartate antiporter | Inner Mitochondrial Membrane | Imports glutamate (B1630785) from the cytosol into the matrix and exports aspartate from the matrix to the cytosol. wikipedia.org |

Disruptions in the malate-aspartate shuttle can significantly impair cellular metabolism by hindering the transport of reducing equivalents into the mitochondria, which can lead to reduced ATP production. fiveable.me

Integration with Glycolysis and Oxidative Phosphorylation Pathways

The malate-aspartate shuttle directly links the metabolic activities of glycolysis in the cytoplasm with oxidative phosphorylation in the mitochondria. By transferring the reducing equivalents from NADH generated during glycolysis into the mitochondria, the shuttle ensures that these electrons can enter the electron transport chain. wikipedia.org This coupling allows for the complete oxidation of glucose and maximizes ATP yield.

The shuttle's operation is more energy-efficient than the alternative glycerol-3-phosphate shuttle. The malate-aspartate shuttle regenerates NADH within the mitochondrial matrix, which yields approximately 2.5 ATP molecules per NADH. In contrast, the glycerol-3-phosphate shuttle produces FADH2, which generates about 1.5 ATP molecules. The efficiency of the malate-aspartate shuttle is particularly important in tissues with high energy demands, such as the heart, liver, and kidneys. youtube.com

Recent studies have also highlighted the role of the malate-aspartate shuttle in cancer cell metabolism, where it helps couple aerobic glycolysis and oxidative phosphorylation. foxchase.orgnih.govresearchgate.net This shuttle helps maintain NAD+/NADH homeostasis, which is crucial for the activity of mitochondrial lactate dehydrogenase and the aerobic oxidation of glycolytic L-lactate in mitochondria. foxchase.orgnih.govresearchgate.net

L-Aspartate in Nitrogen Metabolism

L-Aspartate is a central molecule in nitrogen metabolism, serving as a key link between amino acid and carbohydrate metabolism.

Role in Nitrogen Recycling, Storage, and Transport

L-Aspartate, along with L-glutamate and their corresponding amides, asparagine and glutamine, are primary carriers of nitrogen in many organisms. nih.gov These molecules play a fundamental role in the recycling, storage, and transport of nitrogen, particularly in plants within germinating seeds, vegetative organs, and senescing organs. nih.gov

In situations where carbon skeletons are limited, L-aspartate can be amidated to form asparagine. Asparagine serves as an efficient compound for nitrogen transport and storage due to its high nitrogen-to-carbon ratio. nih.gov In the bacterium Escherichia coli, L-aspartate is considered a high-quality nitrogen source. Its assimilation requires the enzyme aspartase to release ammonia (B1221849), which can then be used to synthesize other nitrogen-containing compounds. nih.gov

Contribution to the Urea Cycle in Specific Organisms

In mammals, L-aspartate plays a critical and direct role in the urea cycle, the primary pathway for the excretion of excess nitrogen. wikipedia.org The urea molecule contains two nitrogen atoms; one is derived from free ammonia, and the second is supplied by L-aspartate. pearson.comuomisan.edu.iqjumedicine.com

The entry of the second nitrogen atom into the urea cycle occurs when L-aspartate combines with citrulline in the cytosol to form argininosuccinate. This reaction is catalyzed by the enzyme argininosuccinate synthetase. nih.govlibretexts.org Subsequently, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate. nih.govlibretexts.org The fumarate produced in this reaction links the urea cycle to the citric acid cycle. uomisan.edu.iq

Key Reactions of L-Aspartate in the Urea Cycle:

| Reactants | Enzyme | Products | Significance |

| Citrulline + L-Aspartate + ATP | Argininosuccinate Synthetase | Argininosuccinate + AMP + PPi | Incorporates the second nitrogen atom into the urea cycle. nih.gov |

| Argininosuccinate | Argininosuccinate Lyase | Arginine + Fumarate | Releases fumarate, linking the urea cycle to the citric acid cycle. nih.gov |

The L-aspartate itself is typically formed from the transamination of oxaloacetate, an intermediate of the citric acid cycle. nih.gov This connection underscores the tight integration of nitrogen disposal with central energy metabolism.

Cellular Transport and Homeostasis of L Aspartate

Mechanisms of L-Aspartate Transporter Systems

L-aspartate transport into cells is primarily an active process mediated by a family of transporter proteins known as excitatory amino acid transporters (EAATs) in mammals, and their homologs in other organisms. nih.gov These transporters function as symporters, moving L-aspartate into the cell against its concentration gradient by coupling its movement to the favorable influx of sodium ions. nih.govelifesciences.org

The transport of L-aspartate is tightly coupled to the co-transport of sodium ions (Na⁺). nih.gov The process is electrogenic, meaning it results in a net movement of positive charge across the membrane. nih.gov The stoichiometry for archaeal transporters like GltPh involves the symport of one L-aspartate molecule with three Na⁺ ions. nih.govembopress.orgnih.gov This coupling to the sodium gradient allows the transporters to accumulate aspartate inside the cell to concentrations far exceeding the extracellular levels. nih.gov

The binding of sodium and aspartate is a cooperative process. elifesciences.org The initial binding of two sodium ions is thought to precede and facilitate the binding of the L-aspartate substrate, which in turn is followed by the binding of a third sodium ion. nih.govnih.gov This sequential and cooperative binding is a key feature that ensures the tight coupling of ion and substrate movement, preventing uncoupled ion flux or substrate leakage. nih.govelifesciences.org The binding of the first Na⁺ ion is considered the rate-limiting step in the formation of the transporter-substrate complex. nih.govelifesciences.org

Extensive research has focused on understanding the structure and function of specific aspartate carrier proteins, providing detailed molecular insights into the transport mechanism.

GltPh : This protein from the archaeon Pyrococcus horikoshii is a well-studied homolog of mammalian EAATs. nih.govembopress.org GltPh is a homotrimer, with each protomer functioning as an independent transporter. embopress.orgbahargroup.org Each subunit consists of a static trimerization scaffold and a mobile transport domain that contains the binding sites for aspartate and sodium ions. embopress.orgpnas.org The transport mechanism is often described as an "elevator" model, where the transport domain moves across the membrane to shuttle the substrate and ions. researchgate.net Key structural elements include two helical hairpins, HP1 and HP2. nih.govbahargroup.org HP2 acts as an extracellular gate, controlling access to the substrate binding site, while HP1 is proposed to function as an intracellular gate. bahargroup.orgresearchgate.netnih.gov The binding of Na⁺ and aspartate induces a conformational change that closes the HP2 gate, occluding the substrate and ions before the transport domain moves to the inward-facing state. pnas.orgnih.gov

EAAC-1 (Excitatory Amino Acid Carrier 1) : As a mammalian glutamate (B1630785) and aspartate transporter (also known as EAAT3), EAAC1 shares significant homology with GltPh. plos.org Its transport cycle is more complex, involving the co-transport of three Na⁺ ions and one proton (H⁺), and the counter-transport of one potassium ion (K⁺). nih.govnih.gov The rapid binding of the substrate occurs on a submillisecond timescale, followed by the translocation of the substrate across the membrane, which happens within milliseconds. pnas.org Like GltPh, EAAC1 possesses analogous gating mechanisms that control substrate access and transport. nih.govacs.org Studies on EAAC1 have been crucial for understanding the kinetics and regulation of neuronal glutamate and aspartate uptake. miami.edunih.gov

Table 1: Comparison of Aspartate Carrier Proteins

Influence of Ion Gradients on Aspartate Transport Efficacy

The efficiency of L-aspartate transport is critically dependent on the electrochemical gradients of sodium and potassium ions across the cell membrane. These gradients provide the necessary energy for the concentrative uptake of the amino acid.

The primary driving force for L-aspartate uptake is the inwardly directed sodium ion gradient, which is maintained by the Na⁺/K⁺-ATPase pump. nih.gov The co-transport of three sodium ions for every molecule of aspartate makes the process highly sensitive to the extracellular Na⁺ concentration. nih.govnih.gov High extracellular sodium concentrations promote high-affinity substrate binding to the outward-facing transporter. nih.gov Conversely, the low intracellular sodium concentration facilitates the release of both substrate and ions into the cytoplasm once the transporter adopts its inward-facing conformation. nih.gov This coupling ensures that aspartate is transported against a significant concentration gradient. nih.gov The stoichiometry of Na⁺ to amino acid can vary for different transporters and substrates but is fixed for a specific carrier under given conditions. nih.gov

In mammalian transporters like EAAC1, but not in archaeal homologs like GltPh, the transport cycle includes a step involving potassium ions. nih.govnih.govportlandpress.com After L-aspartate and the co-transported Na⁺ and H⁺ ions are released into the cytoplasm, the empty transporter must reorient back to the outward-facing state to begin a new cycle. plos.org This reorientation is facilitated by the binding of an intracellular potassium ion, which is then counter-transported out of the cell. plos.orgnih.govnih.gov

Table 2: Ion Involvement in the EAAC1 Transport Cycle

Subcellular Localization and Compartmentalization of Aspartate Metabolic Pools

Within the cell, L-aspartate is not uniformly distributed but is compartmentalized into distinct metabolic pools, primarily in the mitochondria and the cytosol. nih.govnih.gov This separation is crucial for its diverse metabolic roles, including protein synthesis, nucleotide biosynthesis, and energy metabolism. nih.gov

The synthesis of N-acetylaspartate, for example, occurs via the enzyme aspartate N-acetyltransferase (NAT8L), which is associated with the endoplasmic reticulum. portlandpress.com D-aspartate, an isomer of L-aspartate, has been found localized in specific neuronal and neuroendocrine tissues, suggesting distinct signaling roles. nih.govnih.gov

Movement between these compartments is mediated by specific carriers in the mitochondrial inner membrane. mdpi.comcore.ac.uk The aspartate-glutamate carriers (AGC), such as AGC1 (also known as Aralar1) and AGC2 (citrin), are key proteins that export aspartate synthesized in the mitochondria to the cytosol in exchange for glutamate. mdpi.comnih.gov This export is vital for supplying cytosolic aspartate for various metabolic pathways, including the malate-aspartate shuttle, which transfers reducing equivalents from the cytosol to the mitochondria. nih.govmdpi.com The availability of cytosolic aspartate, controlled by these mitochondrial carriers, is critical for cell proliferation and survival, particularly under conditions of metabolic stress. nih.govnih.gov

Physiological and Cellular Functions of L Aspartate

Role in Cell Proliferation and Growth Regulation in Diverse Organisms

L-aspartate is indispensable for cell proliferation and growth, primarily due to its central role in the biosynthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA. encyclopedia.pub This function is critical for rapidly dividing cells, including cancer cells, where the demand for nucleotide synthesis is high. encyclopedia.pubnih.gov Aspartate availability can, therefore, become a limiting factor for tumor growth, particularly under conditions of mitochondrial stress or hypoxia. encyclopedia.pubnih.gov

Beyond nucleotide synthesis, L-aspartate contributes to cell growth by:

Protein and Amino Acid Synthesis: It is a direct precursor for the synthesis of other amino acids such as asparagine, arginine, methionine, threonine, and isoleucine. encyclopedia.pubmdpi.com

Redox Balance: Through the malate-aspartate shuttle, it plays a crucial role in maintaining the redox balance between the cytosol and mitochondria, which is vital for cellular energy metabolism. encyclopedia.pubmdpi.com

Energy Metabolism: Aspartate is an intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for energy production. mdpi.com

The transport of aspartate across the mitochondrial membrane is critical for these processes. Aspartate-glutamate carriers (AGCs) are responsible for exporting aspartate from the mitochondria to the cytosol, where it can be utilized for nucleotide formation and other metabolic processes necessary for cell proliferation. mdpi.com Malfunction of these carriers can significantly impair the proliferation of various cell lines. mdpi.com

Table 1: Key Roles of L-Aspartate in Cellular Proliferation and Growth

| Function | Description | Key Molecules Involved |

|---|---|---|

| Nucleotide Synthesis | Serves as a direct precursor for the de novo synthesis of purines and pyrimidines, essential for DNA and RNA replication. | Purines, Pyrimidines |

| Protein Synthesis | Acts as a fundamental building block for proteins and a precursor for other amino acids. | Asparagine, Arginine, Methionine, Threonine, Isoleucine |

| Redox Homeostasis | Participates in the malate-aspartate shuttle, transferring reducing equivalents from the cytosol to the mitochondria. | Malate, NADH, NAD+ |

| Energy Production | Functions as an anaplerotic substrate for the TCA cycle, replenishing intermediates to maintain energy production. | Oxaloacetate, TCA Cycle Intermediates |

Roles in Plant Physiology and Environmental Stress Acclimation

In plants, L-aspartate is a central metabolite that plays a vital role in growth, development, and adaptation to environmental stress. mdpi.comnih.gov It is the precursor for the "aspartate family" of amino acids, which includes lysine (B10760008), threonine, methionine, and isoleucine, all of which are essential for protein synthesis. nih.govresearchgate.net

Aspartate's functions in plant physiology include:

Nitrogen Storage and Transport: Aspartate is a key molecule in nitrogen assimilation and transport throughout the plant. mdpi.com It can be converted to asparagine, which serves as a major nitrogen storage and transport compound. mdpi.comresearchgate.net

Energy Metabolism: The aspartate family pathway is metabolically linked to the TCA cycle, playing a role in the energy balance of the plant, especially under stress conditions that cause energy deprivation. nih.gov

Hormone Biosynthesis: Aspartate serves as a precursor for the biosynthesis of various plant hormones that regulate growth and development. mdpi.comresearchgate.net

Stress Response: L-aspartate and its derivatives are crucial for acclimation to various abiotic stresses such as heat, cold, drought, and salt stress. mdpi.commdpi.com Exogenous application of aspartate has been shown to enhance heat tolerance in perennial ryegrass by improving chlorophyll content, antioxidant enzyme activity, and maintaining cell membrane integrity. mdpi.com

Aspartate in Microbial Metabolism and Pathogenesis

Aspartate is a critical metabolite for microorganisms, serving as a hub for both anabolic and catabolic pathways. researchgate.net The aspartate biosynthetic pathway is essential for microbial life as it provides precursors for essential amino acids and nucleotides. researchgate.net This pathway is absent in mammals, making its enzymes potential targets for the development of new antibiotics. researchgate.net

In the context of pathogenesis, the availability and metabolism of aspartate can influence the virulence and survival of pathogenic bacteria. For example, in the inflamed gut, microbiota-derived aspartate can be utilized by pathogenic Enterobacteriaceae, such as Salmonella Typhimurium and certain strains of E. coli. biorxiv.org These pathogens can convert aspartate to fumarate, which they then use as a terminal electron acceptor for anaerobic respiration, allowing them to thrive in the anaerobic environment of the inflamed intestine. biorxiv.org

Furthermore, for some pathogens like Staphylococcus aureus, the ability to synthesize aspartate endogenously is crucial for survival during invasive infections. pnas.org The host's nutrient environment can dictate the essentiality of this pathway; for instance, high levels of glutamate (B1630785) in infected tissue can inhibit the bacterium's ability to acquire aspartate from the host, making its own synthesis pathway essential for producing the purines necessary for growth and survival. pnas.org

Interplay of Potassium and L Aspartate in Biological Systems

Influence of Potassium Ions on L-Aspartate Transport Kinetics and Efficiency

The transport of L-aspartate into cells is not a passive process but is an active, energy-dependent mechanism that is often coupled to the movement of ions, particularly potassium. Research has demonstrated a significant interplay where the presence of extracellular potassium ions can directly enhance the efficiency and kinetics of L-aspartate uptake.

Kinetic studies have revealed that extracellular potassium ions can increase the affinity of L-aspartate transport systems. nih.gov For instance, in the microorganism Streptomyces hydrogenans, the presence of extracellular K+ was found to increase the affinity of the aspartate transport systems for their substrate by a factor of three. nih.gov This suggests that potassium is not merely a passive counter-ion but an active participant in the transport cycle. The proposed mechanism involves the binding of K+ to the aspartate carrier protein, facilitating the cotransport of both the ion and the amino acid across the cellular membrane. nih.gov This cotransport mechanism ensures that the energetically unfavorable process of accumulating L-aspartate against its concentration gradient is coupled to the favorable movement of potassium.

Further evidence for this coupling is the observation that the influx of L-aspartate into potassium-rich cells is specifically stimulated by extracellular potassium and rubidium ions, while being inhibited by intracellular potassium and sodium ions. nih.gov Conversely, the uptake of radiolabeled potassium (⁴²K+) is stimulated by the presence of extracellular aspartate, reinforcing the concept of a tightly linked transport system. nih.gov In some bacteria, such as Streptococcus mutans, the transport of glutamate (B1630785) and aspartate is also stimulated by the presence of potassium ions, which can play a role in regulating intracellular pH. nih.gov

It is important to note that the nature of this dependency can vary between different organisms and transporter types. While many eukaryotic and some prokaryotic transporters exhibit this potassium coupling, not all do. For example, the aspartate transporter GltPh from the archaeon Pyrococcus horikoshii has been shown to be Na+-dependent but does not require intracellular potassium for efficient function, indicating a diversity in the evolutionary solutions for amino acid transport. nih.gov

The table below summarizes the effect of potassium on the kinetic parameters of L-aspartate transport based on findings in Streptomyces hydrogenans. nih.gov

| Condition | Effect on L-Aspartate Transport | Kinetic Parameter Change |

| Presence of Extracellular K+ | Stimulation of Influx | 3-fold increase in carrier affinity for L-aspartate |

| Presence of Extracellular Rb+ | Stimulation of Influx | Specific stimulation observed |

| Presence of Intracellular K+ | Inhibition of Influx | Competitive inhibition noted |

| Presence of Intracellular Na+ | Inhibition of Influx | Inhibition observed |

Collaborative Roles in Cellular Metabolic Fluxes and Bioenergetics

Once inside the cell, potassium and L-aspartate continue to play collaborative roles in the intricate network of metabolic pathways that govern cellular energy production and homeostasis. Potassium is a critical inorganic ion that helps maintain the electrochemical gradients across cell membranes, which are essential for processes like nerve impulse transmission, muscle contraction, and the function of sodium-potassium pumps. patsnap.com L-aspartate, a non-essential amino acid, is a key node in cellular metabolism, participating directly in the citric acid cycle (or Krebs cycle) and the urea (B33335) cycle. patsnap.com

The interplay is particularly evident in bioenergetics. L-aspartate can be converted to the citric acid cycle intermediate oxaloacetate by the enzyme aspartate aminotransferase. This provides a direct anaplerotic flux, replenishing cycle intermediates and enhancing the cell's capacity for oxidative phosphorylation and ATP production. The efficient uptake of L-aspartate, facilitated by potassium as described above, is therefore crucial for sustaining this metabolic contribution.

Furthermore, in specialized cells like astrocytes in the central nervous system, potassium and amino acid metabolism are tightly linked. Astrocytes are responsible for buffering extracellular potassium concentrations and for the uptake of neurotransmitters like glutamate and aspartate. mdpi.com This homeostatic function is vital for preventing neuronal hyperexcitability and ensuring proper synaptic function. mdpi.com

The metabolic fate of intracellular L-aspartate is diverse. It can be used for protein synthesis, converted into other amino acids, or channeled into energy production. nih.gov Studies have shown that a significant portion of transported L-aspartate is rapidly metabolized. For example, within 60 minutes of uptake in Streptomyces hydrogenans, up to 35% of the labeled aspartate was incorporated into protein. nih.gov In the context of the tumor microenvironment, some cancer cells are predicted to export aspartate, which may be linked to the high demand for glutamine to fuel ATP production. nih.gov

The relationship between potassium channels and cellular metabolism is also an area of active research. The activity of certain potassium channels can influence metabolic pathways like aerobic glycolysis, a hallmark of many cancer cells. mdpi.com While a direct link between potassium channels and glutaminolysis has not been established, the activation of these channels could potentially impact the synthesis of glutathione, a key antioxidant, thereby influencing the cellular redox state. mdpi.com

Research Methodologies for Investigating Potassium L-Aspartate Interactions

A variety of sophisticated research methodologies are employed to dissect the complex interactions between potassium and L-aspartate at the cellular and molecular levels. These techniques range from studies in whole organisms and isolated cells to advanced analytical and genetic approaches.

In Vitro Cellular Models for Ion and Metabolite Flux Studies

In vitro cellular models are indispensable tools for studying the transport and metabolic flux of ions and metabolites in a controlled environment. These models offer a simplified and reproducible system to investigate specific mechanisms without the complexities of a whole organism.

A range of cell types are utilized for these studies:

Microorganisms: Bacteria like Streptomyces hydrogenans and Streptococcus mutans have been used as model systems to perform kinetic studies on the uptake of radiolabeled L-aspartate and potassium, providing foundational insights into cotransport mechanisms. nih.govnih.gov

Mammalian Cell Lines: Human cell lines derived from various tissues, including malignant glioma (U251 MG), prostatic carcinoma (PC3), and pulmonary carcinoma (P31), have been used to investigate potassium flux pathways and the presence of transport systems like the Na+, K+, Cl- cotransporter. nih.gov Cell-based models of the blood-brain barrier, using human brain endothelial cells and astrocytes, are crucial for understanding nutrient transport into the central nervous system. mdpi.com

Reconstituted Systems: For a more reductionist approach, purified transporter proteins, such as the aspartate:alanine antiporter (AspT), can be reconstituted into artificial membrane vesicles called proteoliposomes. oup.com This allows researchers to study the transport activity of a single protein in isolation, free from the influence of other cellular components. oup.com Transport is typically measured by adding radiolabeled substrates to the external buffer and quantifying their accumulation inside the proteoliposomes over time. oup.com

These cellular models are often used in high-throughput screening assays to evaluate the effects of a large number of compounds on transport activity, providing a cost-effective alternative to extensive animal testing. mdpi.com

Advanced Analytical Techniques for Quantifying Aspartate and Potassium in Biological Matrices

Accurate quantification of L-aspartate and potassium within complex biological samples is essential for understanding their transport and metabolism. Researchers utilize a suite of advanced analytical techniques to achieve this.

Radiotracer Assays: A classic and powerful method involves the use of radioactive isotopes. The uptake of L-aspartate can be measured using tritium-labeled L-[³H]aspartate, while potassium flux can be tracked using isotopes like ⁴²K+ or the potassium analog, Rubidium-86 (⁸⁶Rb). nih.govnih.govoup.com The amount of radioactivity accumulated in cells or proteoliposomes is quantified using a liquid scintillation counter. oup.com

Chromatography: Thin-layer chromatography (TLC) can be used to separate and identify different metabolites of L-aspartate within cell extracts, providing a qualitative view of its metabolic fate. nih.gov For more precise and quantitative measurements, liquid chromatography coupled to mass spectrometry (LC-MS/MS) is a state-of-the-art technique. nih.govnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of L-aspartate and its metabolites in various biological matrices like tissue homogenates. nih.gov

Atomic Spectroscopy: For the quantification of total potassium, techniques like flame photometry or atomic absorption spectroscopy are often employed. These methods measure the characteristic light emitted or absorbed by potassium atoms, providing a highly accurate measure of its concentration.

Ion-Selective Electrodes: These electrodes can be used to measure the real-time activity of potassium ions in solution, providing dynamic information about ion flux across membranes.

The table below outlines some of the key analytical techniques used in this field.

| Technique | Analyte(s) | Application | Key Advantage(s) |

| Radiotracer Assay | L-Aspartate, Potassium | Measuring transport kinetics and ion flux | High sensitivity, direct measurement of uptake |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | L-Aspartate, Metabolites | Precise quantification in complex biological samples | High specificity and sensitivity, can measure multiple analytes |

| Thin-Layer Chromatography (TLC) | L-Aspartate Metabolites | Separation and identification of metabolic products | Simple, cost-effective for qualitative analysis |

| Flame Photometry/Atomic Absorption | Potassium | Quantification of total elemental potassium | High accuracy for elemental concentration |

Genetic and Molecular Approaches to Perturb Aspartate and Potassium Homeostasis

To definitively establish the function of specific genes and proteins in maintaining aspartate and potassium homeostasis, researchers turn to genetic and molecular tools to perturb these systems.

Gene Knockout/Knockdown: By deleting or reducing the expression of a specific gene (e.g., a gene encoding a transporter or an ion channel), scientists can observe the resulting physiological or biochemical phenotype. For example, mutations in genes like KCNJ1 (encoding the ROMK potassium channel) or SLC12A1 (encoding the NKCC2 cotransporter) are known to cause Bartter syndrome, a renal tubular disorder characterized by severe salt wasting and hypokalemia. nih.govnih.gov Studying these naturally occurring mutations or creating similar ones in model organisms provides invaluable insight into the roles of these proteins. nih.gov Modern techniques like CRISPR/Cas9 gene editing allow for precise and efficient creation of these genetic modifications in cell lines and animal models. wikipedia.org

Site-Directed Mutagenesis: This technique allows researchers to make specific changes to the amino acid sequence of a protein. By altering key residues in a transporter or channel, scientists can investigate their role in substrate binding, ion selectivity, or conformational changes. This approach can help to pinpoint the exact mechanisms by which potassium influences L-aspartate transport.

Pharmacological Inhibition: The use of specific inhibitors that block the function of transporters or ion channels is a common approach. For instance, ouabain is a classic inhibitor of the Na+, K+-ATPase, while drugs like furosemide and bumetanide inhibit the Na+, K+, Cl- cotransport system. nih.gov Calcium channel blockers are another class of drugs that disrupt ion movement across membranes. wikipedia.org By observing the effect of these inhibitors on cellular processes, researchers can deduce the involvement of specific transport pathways. nih.gov

These genetic and molecular perturbations are crucial for building a causal link between a specific protein and its function in potassium and aspartate homeostasis.

Theoretical Frameworks for Understanding Potassium L-Aspartate Interdependence

To integrate the vast amount of experimental data and gain a deeper, more predictive understanding of the interplay between potassium and L-aspartate, researchers utilize theoretical and computational frameworks. These models can simulate complex biological processes and generate testable hypotheses.

Kinetic Modeling: Based on experimental data from transport assays, mathematical models can be constructed to describe the kinetics of L-aspartate transport. These models can incorporate terms for substrate binding, ion coupling, and the conformational changes of the transporter protein. Such models were used to conclude that extracellular K+ increases the affinity of aspartate transport systems, suggesting a cotransport mechanism where K+ binds to the carrier. nih.gov

Metabolic Flux Analysis (MFA): MFA is a powerful systems biology approach used to quantify the rates (fluxes) of metabolic reactions within a cell. By using isotope-labeled substrates (like ¹³C-labeled glucose or aspartate) and measuring their incorporation into various metabolites, MFA can create a detailed map of cellular metabolism. This framework can be used to understand how the availability of L-aspartate and the cellular ionic environment (influenced by potassium) collaboratively shape metabolic fluxes and bioenergetic states. Quantitative fluxomics can be applied to determine the direct sources and interconversion fluxes of circulating nutrients in vivo. nih.gov

Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive computational models that include all known metabolic reactions in an organism. These models can be used to simulate the metabolic behavior of cells under different conditions. For example, a GEM of human cells was used to investigate the metabolism of cancer cells in the tumor microenvironment, predicting the export of aspartate and highlighting the importance of enzymatic capacity limitations. nih.gov Such models can be used to explore the systemic consequences of altered potassium or aspartate transport.

Molecular Dynamics (MD) Simulations: At the most detailed level, MD simulations use the principles of physics to simulate the movement of every atom in a protein-membrane system over time. These simulations can provide unparalleled insight into the molecular mechanisms of transport, such as how the binding of a potassium ion might induce a conformational change in an aspartate transporter that facilitates the translocation of its substrate across the membrane. mdpi.com

These theoretical frameworks provide a powerful lens through which to interpret experimental data, understand the emergent properties of complex biological systems, and guide future research into the critical interdependence of potassium and L-aspartate.

Systems Biology Modeling of Coupled Ion-Metabolite Pathways

Systems biology provides a powerful framework for understanding the complex interactions between ion transport and metabolic networks. nih.gov By creating detailed kinetic and mathematical models, researchers can simulate and predict the behavior of these integrated systems under various conditions.

Modeling of L-aspartate metabolic pathways, particularly the well-studied aspartate-derived amino acid pathway in plants, demonstrates the complexity of regulation. embopress.orgresearchgate.net These models, built on extensive in vitro kinetic measurements of the enzymes involved, reveal non-intuitive behaviors. embopress.org For instance, a key finding is that certain allosteric regulations within the pathway function not just to balance supply and demand, but to ensure that competing branches of the pathway operate with high independence. embopress.org The models also show that different enzyme isoforms are not functionally redundant, contributing unequally to metabolic flux and its regulation. researchgate.net

Concurrently, mathematical modeling of potassium homeostasis is essential for understanding the ion component of these coupled pathways. nih.govplos.org These models simulate the distribution of K⁺ between intracellular and extracellular compartments and the mechanisms that regulate it, such as the Na⁺-K⁺-ATPase pump and various kidney transporters. plos.org They aim to capture the feedback and feedforward controls that maintain plasma K⁺ concentration within a narrow, critical range. plos.org

The convergence of these two modeling areas is critical for understanding the coupled transport of potassium and L-aspartate. Kinetic studies have shown that the influx of L-aspartate can be specifically stimulated by extracellular K⁺. nih.gov Kinetic analysis suggests that K⁺ binds to the aspartate carrier and is co-transported with the amino acid across the membrane, effectively increasing the affinity of the transport system for L-aspartate by a factor of three in the microorganism Streptomyces hydrogenans. nih.gov Conversely, the uptake of K⁺ was also found to be stimulated by extracellular aspartate. nih.gov A systems biology model of this coupled process would integrate the kinetics of co-transport with the broader metabolic network of aspartate and the homeostatic controls on potassium, allowing for a holistic understanding of how administering Potassium L-aspartate influences cellular function.

Table 1: Key Findings from Systems Biology Modeling Studies

| Study Focus | Key Findings | Reference |

|---|---|---|

| Aspartate Metabolism Regulation | Allosteric interactions can maintain independence between competing metabolic fluxes. Enzyme isoforms are not functionally redundant. | embopress.orgresearchgate.net |

| Potassium Homeostasis | Mathematical models simulate K⁺ distribution and the roles of pumps and channels to maintain homeostasis. | nih.govplos.org |

| K⁺-Aspartate Co-transport Kinetics | Extracellular K⁺ increases the affinity of the transport system for L-aspartate. K⁺ and L-aspartate can be co-transported across the cell membrane. | nih.gov |

Computational Biophysics of Transporter-Ion Interactions

Computational biophysics, especially through molecular dynamics (MD) simulations, offers atomic-level insights into the physical mechanisms governing the interaction between transporters and their substrates, such as potassium and L-aspartate. nih.govresearchgate.net These simulations model the movement of every atom in a system over time, revealing the dynamic processes of binding, conformational change, and translocation that are often inaccessible to direct experimental observation. nih.gov

MD simulations have been extensively applied to study potassium channels. nih.govresearchgate.net These studies have been crucial in understanding the basis of the high selectivity of these channels for K⁺ ions over other cations like sodium. Simulations show how the geometry and the carbonyl oxygens of the channel's selectivity filter provide optimal coordination for dehydrated K⁺ ions. nih.gov They also reveal the dynamic fluctuations of the channel structure, which are linked to gating mechanisms that control ion flow. nih.gov

These computational approaches provide a powerful lens to examine the precise molecular events that occur when the dissociated components of Potassium L-aspartate interact with membrane transporters. They can map the binding pockets, calculate the binding affinities, and trace the conformational pathways that enable the coupled transport of the ion and the metabolite, thereby explaining the compound's mechanism of action at the most fundamental physical level.

Table 2: Insights from Computational Biophysics on Ion and Amino Acid Transport

| Transporter/Channel | Computational Method | Key Insights | Reference |

|---|---|---|---|

| Potassium Channels | Molecular Dynamics (MD) Simulations | Elucidated the structural basis for high selectivity and the dynamic conformational changes related to channel gating. | nih.govnih.govresearchgate.net |

| Glutamate Transporters | Molecular Dynamics (MD) Simulations & Site-Directed Mutagenesis | Predicted two potential K⁺ binding sites (K1 and K2) essential for the transport cycle. Revealed that intracellular K⁺ is crucial for reorienting the substrate binding site. | nih.gov |

Emerging Research Directions in Potassium L Aspartate Biology

Novel Insights into Stereoisomer-Specific Activities (L-Aspartate vs. D-Aspartate)

While L-aspartate is one of the 22 proteinogenic amino acids essential for protein synthesis, its stereoisomer, D-aspartate, is not typically used for building proteins but plays crucial roles as a signaling molecule, particularly in the nervous and endocrine systems. researchgate.netbiorxiv.org The distinct biological activities of these two stereoisomers are a significant area of ongoing research.

L-aspartate is a fundamental component of numerous metabolic pathways, serving as a precursor for the synthesis of other amino acids such as methionine, threonine, isoleucine, and lysine (B10760008). researchgate.net It is also a key metabolite in the urea (B33335) cycle and gluconeogenesis and plays a role in the malate-aspartate shuttle, which is crucial for cellular energy production. researchgate.net Furthermore, L-aspartate functions as an excitatory neurotransmitter, stimulating N-methyl-D-aspartate (NMDA) receptors, although with less potency than glutamate (B1630785). researchgate.netnih.gov

In contrast, D-aspartate is increasingly recognized for its role as a neuromodulator and neurohormone. researchgate.net It is found in significant concentrations in the brain and endocrine tissues, where its levels are temporally regulated, suggesting specific functions in development and physiological regulation. acs.org Research has shown that D-aspartate is involved in the synthesis and release of various hormones, including testosterone (B1683101) and luteinizing hormone. biorxiv.orgmdpi.com It also modulates synaptic plasticity and has been implicated in learning and memory processes through its interaction with NMDA receptors. acs.org The enzymatic machinery for D-aspartate synthesis and degradation, involving aspartate racemase and D-aspartate oxidase respectively, underscores its importance as an endogenous signaling molecule. acs.orgmdpi.com

The differential roles of L- and D-aspartate highlight the stereospecificity of biological systems. Understanding these differences is crucial for developing targeted therapeutic strategies and for elucidating the complex signaling networks that govern physiological processes.

Table 1: Comparison of L-Aspartate and D-Aspartate Biological Activities

| Feature | L-Aspartate | D-Aspartate |

| Primary Role | Protein synthesis, metabolism | Neurotransmission, hormone regulation |

| Incorporation into Proteins | Yes | No (with rare exceptions) |

| Metabolic Pathways | Urea cycle, gluconeogenesis, precursor to other amino acids | Primarily involved in its own synthesis and degradation |

| Nervous System Function | Excitatory neurotransmitter | Neuromodulator, involved in synaptic plasticity |

| Endocrine System Function | General metabolic support | Regulation of hormone synthesis and release (e.g., testosterone) |

| Key Enzymes | Aspartate aminotransferase | Aspartate racemase, D-aspartate oxidase |

Investigating Roles in Specific Organisms and Phylogenetically Diverse Systems

The central role of L-aspartate in metabolism is a conserved feature across all domains of life, yet its specific functions and the regulation of its metabolic pathways can vary significantly among different organisms.

In prokaryotes , including both bacteria and archaea, the aspartate biosynthetic pathway is essential for life and is absent in mammals, making it an attractive target for the development of novel antibiotics. mdpi.com In autotrophic prokaryotes, a significant portion of amino acids, including lysine, threonine, methionine, and isoleucine, are derived from aspartate. acs.org Aspartate also serves as a precursor for diaminopimelic acid, a crucial component of the bacterial cell wall, and dipicolinic acid, which is important for spore formation in some bacteria. mdpi.com In archaea , L-aspartate is a key player in the biosynthesis of aromatic amino acids and participates as an amino donor in the synthesis of arginine, a role it also plays in bacteria and eukaryotes. acs.org The enzyme aspartokinase, which catalyzes the first committed step in the aspartate pathway, has been structurally characterized in archaea, providing insights into its catalytic mechanism and regulation. mdpi.com

In eukaryotes , the functions of L-aspartate are multifaceted. In plants , L-aspartate is not only a building block for proteins but also a central metabolite for growth, defense, and stress acclimation. researchgate.netyoutube.com It is a precursor for nucleotides, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and various hormones. researchgate.netyoutube.com The malate-aspartate shuttle, involving the interconversion of aspartate and malate, is critical for energy production in plant cells. researchgate.net In response to stress, the levels of aspartate and its derivatives can change significantly, highlighting its role in plant adaptation. youtube.comacs.org

In animals , beyond its role in protein synthesis and central metabolism, L-aspartate is indispensable for cell proliferation. youtube.com In the central nervous system of various species, including chickens, pigeons, rats, mice, and humans, both L-aspartate and D-aspartate are present and have distinct functions in neurotransmission and stress responses. nih.gov

The study of L-aspartate metabolism in phylogenetically diverse systems continues to reveal the evolutionary adaptations of this central metabolic hub and provides opportunities for biotechnological and therapeutic applications.

Development of Biosensors for Dynamic Aspartate Measurements in Living Systems

A significant challenge in understanding the dynamic roles of L-aspartate in cellular metabolism has been the lack of tools for real-time measurements in living cells. Traditional methods like mass spectrometry are destructive and provide only static snapshots of metabolite levels. nih.gov The development of genetically encoded biosensors is revolutionizing this field by enabling the visualization of aspartate dynamics with high spatiotemporal resolution.

Recently, several green fluorescent protein (GFP)-based sensors for aspartate have been engineered. biorxiv.orgnih.govresearchgate.net These biosensors, such as jAspSnFR3 and iAspSnFR , are designed to change their fluorescence intensity in response to binding aspartate. nih.govresearchgate.net For example, the jAspSnFR3 sensor exhibits a 20-fold increase in fluorescence upon aspartate saturation, allowing for the detection of physiologically relevant concentration changes. nih.gov

These biosensors have been successfully expressed in mammalian cell lines to monitor intracellular aspartate levels in real-time. nih.govresearchgate.net Researchers have used them to observe temporal changes in aspartate concentrations resulting from genetic manipulations, pharmacological interventions, and changes in nutrient availability. nih.govresearchgate.net For instance, these sensors can detect decreases in aspartate levels following the inhibition of mitochondrial respiration or glutamine deprivation, providing a powerful tool to study the interplay between different metabolic pathways. researchgate.net

The key features of these aspartate biosensors include:

High Sensitivity and Specificity: They show a significant change in fluorescence upon binding to aspartate with high selectivity over other amino acids like glutamate. biorxiv.org

Dynamic Range: They are responsive across a physiologically relevant range of aspartate concentrations. nih.gov

Temporal Resolution: They can track rapid changes in intracellular aspartate levels, offering insights into metabolic fluxes. nih.gov

The development of these biosensors provides unprecedented opportunities to study the role of aspartate in various biological processes, including cancer metabolism, neurobiology, and immunology, at the single-cell level.

Table 2: Characteristics of Genetically Encoded Aspartate Biosensors

| Biosensor | Basis | Reported Fluorescence Change (in vitro) | Apparent Affinity (Kd) | Key Applications |

| jAspSnFR3 | Green Fluorescent Protein (GFP) | 20-fold increase | ~33 µM | Monitoring temporal changes in intracellular aspartate in response to genetic, pharmacological, and nutritional manipulations in mammalian cells. nih.gov |